8-Chlorophthalazin-1(2H)-one (CAS 101494-94-4): Structural Properties, Synthesis, and Applications in Targeted Therapeutics
8-Chlorophthalazin-1(2H)-one (CAS 101494-94-4): Structural Properties, Synthesis, and Applications in Targeted Therapeutics
Executive Summary
In contemporary medicinal chemistry, the phthalazin-1(2H)-one scaffold has emerged as a privileged structure, serving as the pharmacophoric core for numerous targeted therapeutics, including Poly(ADP-ribose) polymerase (PARP) inhibitors and phosphodiesterase (PDE) inhibitors. Specifically, 8-Chlorophthalazin-1(2H)-one (CAS 101494-94-4) represents a highly specialized intermediate. The strategic placement of a chlorine atom at the 8-position introduces critical steric and electronic parameters that dictate target binding affinity, metabolic stability, and overall pharmacokinetic viability.
This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and synthetic methodologies associated with 8-Chlorophthalazin-1(2H)-one, designed for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
To facilitate rapid reference for assay development and structural characterization, the core quantitative data and identifiers for 8-Chlorophthalazin-1(2H)-one are summarized below[1].
| Property | Value |
| Chemical Name | 8-Chlorophthalazin-1(2H)-one |
| CAS Registry Number | 101494-94-4 |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| SMILES String | C1=CC2=C(C(=C1)Cl)C(=O)NN=C2 |
| Core Scaffold | Phthalazinone |
| Typical Purity (Commercial) | >95% to 97% |
| Appearance | Solid (White to off-white powder) |
Structural Significance & Mechanistic Role in Drug Design
The selection of 8-Chlorophthalazin-1(2H)-one as a building block in drug discovery is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality[2]. When integrated into a larger inhibitor molecule, the 8-chloro-phthalazinone moiety performs several critical functions:
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Electronic Modulation of the Pharmacophore: The phthalazinone core binds to the nicotinamide-binding pocket of target enzymes (such as PARP-1) via a robust bidentate hydrogen-bonding network involving the lactam N-H and C=O groups[3]. The highly electronegative chlorine atom at the 8-position exerts an inductive electron-withdrawing effect across the aromatic system. This lowers the pKa of the adjacent lactam N-H, enhancing its capacity as a hydrogen bond donor and significantly increasing binding affinity to the catalytic serine/glycine residues of the target protein[4].
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Steric Conformation Locking: The steric bulk of the chlorine atom restricts the rotational degrees of freedom for functional groups attached to the adjacent positions. This "conformation locking" forces the molecule into a bioactive geometry, reducing the entropic cost of binding when the drug enters the enzyme's active site.
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Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic rings for oxidation. Halogenation at the 8-position sterically and electronically shields the aromatic ring from oxidative metabolism, thereby extending the in vivo half-life of the therapeutic agent[2].
Experimental Methodology: Synthesis and Analytical Validation
The synthesis of 8-Chlorophthalazin-1(2H)-one relies on the condensation of a halogenated dicarbonyl or formyl-benzoic acid precursor with hydrazine. Hydrazine acts as a potent bis-nucleophile, driving the cyclization thermodynamically forward to form the stable, aromatic 6-membered diazine ring[5][6].
Below is a self-validating experimental protocol designed to ensure high yield and structural verification.
Step-by-Step Synthesis Protocol
Reagents: 3-Chloro-2-formylbenzoic acid (1.0 eq), Hydrazine hydrate (64% or 80% solution, 1.5 eq), Absolute Ethanol (solvent).
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Step 1: Controlled Condensation. Suspend 3-chloro-2-formylbenzoic acid in absolute ethanol under an inert nitrogen atmosphere. Cool the reaction flask to 0°C. Add hydrazine hydrate dropwise over 15 minutes.
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Causality: Dropwise addition at 0°C controls the exothermic nucleophilic attack, preventing thermal runaway and minimizing the formation of uncyclized, open-chain hydrazone byproducts.
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Step 2: Thermal Cyclization. Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 3 to 4 hours.
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Causality: The thermal energy overcomes the activation barrier required for the intramolecular dehydration and cyclization, locking the molecule into the thermodynamically stable phthalazinone ring.
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Step 3: Isolation. Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour. The product will precipitate out of the solution. Filter the solid under vacuum and wash sequentially with cold ethanol and ice-cold water.
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Causality: Washing with cold water removes any unreacted, highly water-soluble hydrazine hydrate, preventing amine contamination in subsequent cross-coupling reactions.
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Step 4: Analytical Validation (The Self-Validating System). Do not proceed to downstream functionalization without validating the core structure.
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LC-MS Analysis: Run the sample in positive electrospray ionization (ESI+) mode. You must observe the protonated molecular ion
at m/z 181.0. Crucially, look for the characteristic 3:1 isotopic ratio peak at m/z 183.0, which chemically validates the retention of the intact chlorine isotope ( and ). -
¹H-NMR (DMSO-d6): The spectrum must show a broad singlet highly deshielded at approximately
12.5 ppm. This peak corresponds to the lactam N-H proton. If this peak disappears upon the addition of (deuterium exchange), it confirms the successful formation of the closed phthalazinone ring rather than an unreacted precursor.
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Pathway Visualization: Phthalazinone-Driven Synthetic Lethality
When 8-Chlorophthalazin-1(2H)-one is functionalized into a mature PARP inhibitor, it exerts its therapeutic effect via a mechanism known as Synthetic Lethality . The diagram below illustrates the logical workflow of how these inhibitors trap PARP enzymes on DNA, leading to targeted apoptosis in cancer cells lacking homologous recombination (HR) repair mechanisms (e.g., BRCA1/2 mutated cells)[4].
Fig 1: Synthetic lethality pathway driven by phthalazinone-based PARP inhibitors.
References
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ResearchGate. "Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase". Molecules. Available at: [Link]
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Sciforum. "Synthesis of new phthalazinedione derivatives". Sciforum Electronic Conference. Available at: [Link]
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MDPI. "Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview". Molecules. Available at:[Link]
